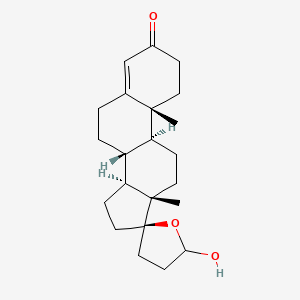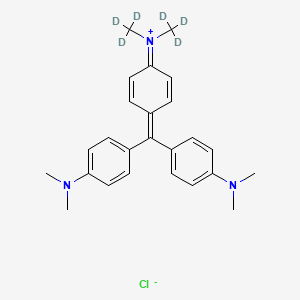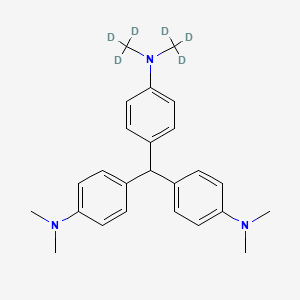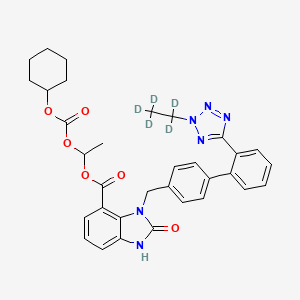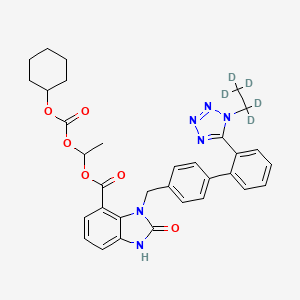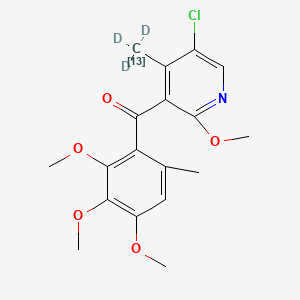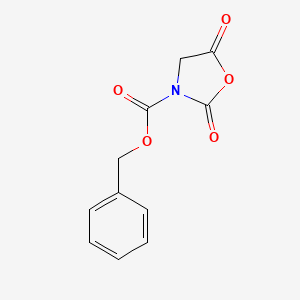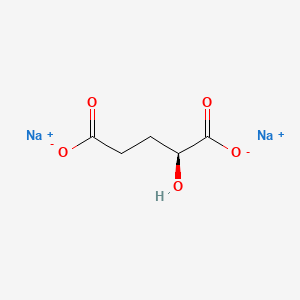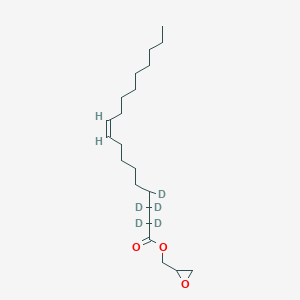
Glycidyl Oleate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycidyl Oleate-d5 is the deuterium labeled Glycidyl Oleate . It is a stable isotope and is used in various scientific research .
Synthesis Analysis
Glycidyl esters of lauric acid, myristic acid, and fully-deuterated (d31) palmitic acid were synthesized individually using a two-step chemical procedure . An improved method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of glycidyl fatty acid esters in oils was developed .Molecular Structure Analysis
The molecular formula of Glycidyl Oleate-d5 is C21H33D5O3 . The molecular weight is 343.56 .Chemical Reactions Analysis
Glycidyl esters of fatty acids are formed during the refining of vegetable oils and fats . The initial detection of glycidyl esters of fatty acids in vegetable oils was the result of research to investigate the origin of 3-monochloro-1,2-propanediol (3-MCPD) and 3-MCPD esters of fatty acids in these oils .Physical And Chemical Properties Analysis
The chemical formula of Glycidyl Oleate-d5 is C21H33D5O3 and its molecular weight is 343.56 .Scientific Research Applications
Food Science: Detection of Glycidyl Esters in Edible Oils
Glycidyl Oleate-d5 is utilized in food science as an internal standard for the detection and quantification of glycidyl esters in edible oils . This application is crucial for food safety and quality control, as glycidyl esters are process contaminants formed at high temperatures during oil refining and have been associated with potential health risks .
Analytical Chemistry: Method Development in LC-MS/MS
In analytical chemistry, Glycidyl Oleate-d5 serves as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). It’s used to develop methods for analyzing glycidyl fatty acid esters, enhancing the accuracy and reliability of measurements .
Toxicology: Biomarker for Glycidol Exposure
Toxicological studies employ Glycidyl Oleate-d5 to understand the exposure and potential risks of glycidol, a genotoxic substance. It acts as a biomarker for assessing the internal exposure to glycidol, especially in the context of evaluating the health effects of glycidyl esters found in food products .
Environmental Science: Polymer Research
Glycidyl Oleate-d5 is used in environmental science, particularly in the development of biodegradable polymers. Researchers utilize it to create novel poly(meth)acrylates with cutting-edge properties, contributing to the advancement of sustainable materials .
Pharmacology: Drug Formulation and Delivery
In pharmacology, Glycidyl Oleate-d5’s role extends to drug formulation and delivery systems. Its properties are harnessed to improve the encapsulation and release of pharmaceuticals, ensuring targeted delivery and controlled release of active compounds .
Organic Chemistry: Synthesis of Functionalized Molecules
Organic chemists use Glycidyl Oleate-d5 for the synthesis of functionalized molecules. It provides a versatile scaffold for various chemical transformations, enabling the creation of complex organic compounds with specific desired properties .
Mechanism of Action
Target of Action
Glycidyl Oleate-d5, also known as 2-Oxiranyl-2,3,3-d3-methyl-d2 (9Z)-9-octadecenoate , is a derivative of glycidol and a fatty acid It’s known that glycidyl esters, a group to which glycidyl oleate-d5 belongs, are suspected to be carcinogenic .
Mode of Action
Glycidyl esters, including glycidyl oleate-d5, are thought to be harmful when consumed at high levels . They are mainly formed during high-temperature processing of fat-containing matrices, particularly during the deodorization step of the refining process .
Biochemical Pathways
Glycidyl esters are known to be metabolized by a lipase-catalyzed hydrolysis . This process could potentially affect various metabolic pathways, leading to the synthesis of hazardous metabolites .
Pharmacokinetics
It’s known that glycidyl esters are assumed to be 100% metabolized by a lipase-catalyzed hydrolysis . This suggests that Glycidyl Oleate-d5 could be rapidly metabolized and excreted from the body, potentially affecting its bioavailability.
Result of Action
Glycidyl esters, including glycidyl oleate-d5, are suspected to be carcinogenic . This suggests that exposure to Glycidyl Oleate-d5 could potentially lead to harmful cellular changes and contribute to the development of cancer.
Action Environment
The action of Glycidyl Oleate-d5 can be influenced by various environmental factors. For instance, glycidyl esters are mainly formed during high-temperature processing of fat-containing matrices . This suggests that the action, efficacy, and stability of Glycidyl Oleate-d5 could be significantly affected by temperature and other processing conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
oxiran-2-ylmethyl (Z)-2,2,3,3,4-pentadeuteriooctadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/i15D,16D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYIWOYBERNXLX-LRHBODGVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCC/C=C\CCCCCCCC)C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycidyl Oleate-d5 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

